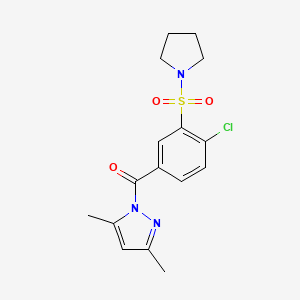![molecular formula C24H28N2O6 B12126644 5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12126644.png)
5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of flow microreactor systems, which have been shown to improve efficiency and sustainability in the synthesis of complex organic compounds .
化学反应分析
Types of Reactions
5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds
2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone: A member of the class of furans with similar structural features.
2-[(E)-5-(3-Furyl)-2-methyl-2-pentenyl]-4-methylfuran: Another furan derivative with comparable functional groups.
Uniqueness
5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C24H28N2O6 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
2-(3-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H28N2O6/c1-3-31-18-6-4-5-17(15-18)21-20(22(27)19-8-7-16(2)32-19)23(28)24(29)26(21)10-9-25-11-13-30-14-12-25/h4-8,15,21,28H,3,9-14H2,1-2H3 |
InChI 键 |
GTXKSZOMXBALCK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=C(O4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12126563.png)
![1-(2,4-Dimethylphenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12126573.png)
![methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12126575.png)
![2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 2-chlorobenzoate](/img/structure/B12126580.png)
![3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B12126583.png)


![4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12126610.png)

![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide](/img/structure/B12126616.png)
![Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]-](/img/structure/B12126622.png)

![3-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12126632.png)
![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole](/img/structure/B12126641.png)
